molecular formula C31H32N2O8 B13911347 DMT(-5)Ribf3Me(b)-uracil-1-yl

DMT(-5)Ribf3Me(b)-uracil-1-yl

Cat. No.: B13911347
M. Wt: 560.6 g/mol
InChI Key: LJKUDZBDDONJRW-YXINZVNLSA-N
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Description

DMT(-5)Ribf3Me(b)-uracil-1-yl is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of dimethyltryptamine (DMT), a well-known psychedelic substance, and incorporates modifications that may enhance its properties for specific research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT(-5)Ribf3Me(b)-uracil-1-yl typically involves multiple steps, starting with the preparation of the DMT core structure. This is followed by the introduction of the ribofuranosyl moiety and subsequent methylation and uracil attachment. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production while maintaining stringent quality control standards. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

DMT(-5)Ribf3Me(b)-uracil-1-yl can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

DMT(-5)Ribf3Me(b)-uracil-1-yl has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and mental health conditions.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of DMT(-5)Ribf3Me(b)-uracil-1-yl involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly serotonin receptors, leading to altered brain activity and perception. The compound’s unique structure allows it to cross the blood-brain barrier efficiently, enhancing its effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar core structure.

    Psilocybin: Another psychedelic compound found in certain mushrooms, known for its long-lasting effects.

    LSD (Lysergic acid diethylamide): A potent psychedelic with a different chemical structure but similar effects on perception.

Uniqueness

DMT(-5)Ribf3Me(b)-uracil-1-yl stands out due to its modified structure, which may offer enhanced stability, bioavailability, and specificity for certain receptors. These modifications can potentially lead to more targeted and effective applications in scientific research and medicine.

Properties

Molecular Formula

C31H32N2O8

Molecular Weight

560.6 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C31H32N2O8/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-28(39-3)27(35)29(41-25)33-18-17-26(34)32-30(33)36/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,36)/t25-,27-,28-,29-/m1/s1

InChI Key

LJKUDZBDDONJRW-YXINZVNLSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

COC1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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